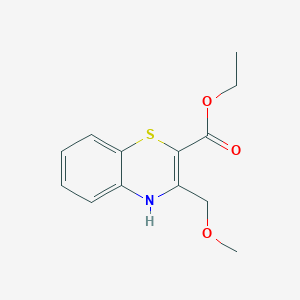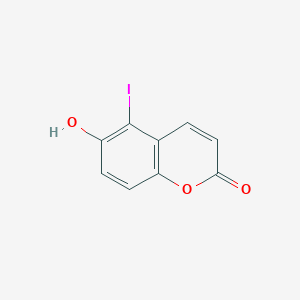
Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the benzothiazine family Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of 2-aminothiophenol with this compound under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives with various functional groups.
科学研究应用
Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Similar Compounds:
This compound: Known for its diverse biological activities.
Ethyl 3-(methyl)-4H-1,4-benzothiazine-2-carboxylate: Similar structure but different functional groups, leading to varied biological effects.
Ethyl 3-(ethoxymethyl)-4H-1,4-benzothiazine-2-carboxylate:
Uniqueness: this compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity
属性
| 90252-65-6 | |
分子式 |
C13H15NO3S |
分子量 |
265.33 g/mol |
IUPAC 名称 |
ethyl 3-(methoxymethyl)-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-3-17-13(15)12-10(8-16-2)14-9-6-4-5-7-11(9)18-12/h4-7,14H,3,8H2,1-2H3 |
InChI 键 |
MDTNIBDABMHXPL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2S1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
